molecular formula C19H17N B14400208 1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole CAS No. 89506-66-1

1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole

Cat. No.: B14400208
CAS No.: 89506-66-1
M. Wt: 259.3 g/mol
InChI Key: YOTMDLALFXNINV-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Another approach involves the reaction of 2-phenylindole with sodium hydride in dimethylformamide, followed by methylation with iodomethane . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For instance, its anticancer properties may be attributed to its ability to inhibit certain enzymes involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole can be compared to other indole derivatives such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

89506-66-1

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

1-methyl-2-phenyl-4,5-dihydrobenzo[g]indole

InChI

InChI=1S/C19H17N/c1-20-18(15-8-3-2-4-9-15)13-16-12-11-14-7-5-6-10-17(14)19(16)20/h2-10,13H,11-12H2,1H3

InChI Key

YOTMDLALFXNINV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4

Origin of Product

United States

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